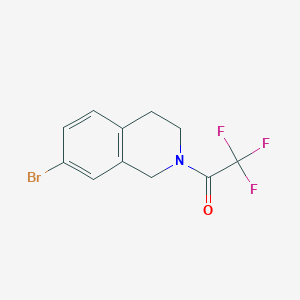

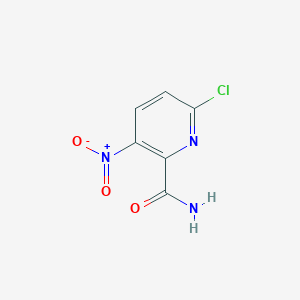

4-(2-Oxopiperidin-1-YL)benzonitrile

Vue d'ensemble

Description

“4-(2-Oxopiperidin-1-YL)benzonitrile” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research purposes .

Synthesis Analysis

A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . The process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H12N2O .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 98-100 degrees Celsius .Applications De Recherche Scientifique

Selective Androgen Receptor Modulators (SARMs):

- A study by Aikawa et al. (2017) reported the synthesis and biological evaluation of novel SARMs, including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives. These compounds exhibited anabolic effects on muscles and the central nervous system while having neutral effects on the prostate (Aikawa et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors:

- Ju Xiu-lia (2015) discussed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Luminescent Materials and Mesogens:

- Ahipa et al. (2014) synthesized a series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles with luminescent properties and potential as mesogens. These compounds exhibited nematic and orthorhombic columnar phases in liquid crystalline studies (Ahipa et al., 2014).

Antitumor Activities:

- Bera et al. (2021) explored the synthesis of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrating potential antitumor activity against U937 cancer cells (Bera et al., 2021).

Electrolyte Additive for High Voltage Lithium Ion Batteries:

- Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium ion batteries, enhancing cyclic stability and capacity retention (Huang et al., 2014).

HCV Inhibitors:

- Jiang et al. (2020) developed 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as oral inhibitors of HCV, offering a novel mechanism of action and showing potential for HCV entry inhibition (Jiang et al., 2020).

Safety and Hazards

The safety data sheet for “4-(2-Oxopiperidin-1-YL)benzonitrile” indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-(2-oxopiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUWCFWVVUASEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620103 | |

| Record name | 4-(2-Oxopiperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186651-05-8 | |

| Record name | 4-(2-Oxopiperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)